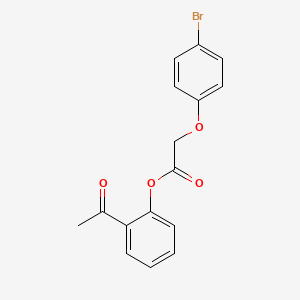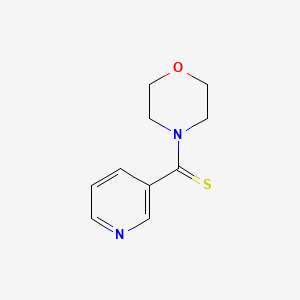
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene, also known as FNTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNTP is a highly fluorinated molecule that contains a nitro group and a phenyl ring.
科学研究应用
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
In materials science, 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has also been used as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is not fully understood. However, it is believed that 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene exerts its biological activity by interacting with specific proteins or enzymes in cells. In cancer cells, 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has been shown to inhibit the activity of the proteasome, a cellular protein degradation system. This leads to the accumulation of misfolded proteins and ultimately induces apoptosis.
Biochemical and Physiological Effects
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene induces apoptosis by activating the caspase cascade, a series of proteases that cleave specific proteins and ultimately lead to cell death. 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
实验室实验的优点和局限性
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized using various methods. 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is also highly fluorinated, which makes it a useful probe for fluorescence-based assays. However, 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has some limitations. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is also expensive to synthesize, which limits its availability for research.
未来方向
There are several future directions for the research on 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene. One direction is to study its potential applications in drug discovery. 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has shown promising anticancer and anti-inflammatory properties, and further research could lead to the development of novel drugs. Another direction is to study the mechanism of action of 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene in more detail. Understanding how 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene interacts with specific proteins and enzymes could lead to the development of more potent and selective compounds. Finally, 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene could be used as a building block for the synthesis of novel materials with unique properties.
合成方法
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Ullmann reaction, and the Buchwald-Hartwig amination. The most commonly used method for the synthesis of 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-fluorophenylboronic acid with 2-nitro-4-(trifluoromethyl)iodobenzene in the presence of a palladium catalyst. This method has been optimized to produce high yields of 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene with high purity.
属性
IUPAC Name |
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO3/c14-9-3-1-2-4-11(9)21-12-6-5-8(13(15,16)17)7-10(12)18(19)20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDFAAGBYOGMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)



![2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5805229.png)
![N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B5805244.png)


![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)
![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)

